Tert-butyl (4-formyl-6-hydroxypyridin-2-YL)methylcarbamate
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Overview
Description
Tert-butyl (4-formyl-6-hydroxypyridin-2-YL)methylcarbamate: is an organic compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . This compound is characterized by the presence of a pyridine ring substituted with formyl and hydroxyl groups, as well as a tert-butyl carbamate moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (4-formyl-6-hydroxypyridin-2-YL)methylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Carbamate Formation: The final step involves the reaction of the hydroxylated pyridine derivative with tert-butyl isocyanate to form the carbamate moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-formyl-6-hydroxypyridin-2-YL)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Ester and ether derivatives
Scientific Research Applications
Tert-butyl (4-formyl-6-hydroxypyridin-2-YL)methylcarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Tert-butyl (4-formyl-6-hydroxypyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets and pathways. The formyl and hydroxyl groups on the pyridine ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their structure and function. Additionally, the carbamate moiety can undergo hydrolysis to release active intermediates that modulate enzymatic activities and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3-formyl-4-hydroxypyridin-2-yl)carbamate: Similar structure with the formyl and hydroxyl groups at different positions on the pyridine ring.
Tert-butyl (4-chloropyridin-2-yl)methylcarbamate: Contains a chlorine substituent instead of the formyl and hydroxyl groups.
Uniqueness
Tert-butyl (4-formyl-6-hydroxypyridin-2-YL)methylcarbamate is unique due to the specific positioning of the formyl and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This unique structure allows for targeted interactions with biological molecules and facilitates the synthesis of diverse derivatives for various applications.
Properties
Molecular Formula |
C12H16N2O4 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
tert-butyl N-[(4-formyl-6-oxo-1H-pyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)13-6-9-4-8(7-15)5-10(16)14-9/h4-5,7H,6H2,1-3H3,(H,13,17)(H,14,16) |
InChI Key |
HAKKREZWJHQTQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC(=O)N1)C=O |
Origin of Product |
United States |
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